alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide
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Overview
Description
Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide is a complex organic compound with a unique structure that includes a dioxolane ring, a hydroxyethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hydroxyethyl and methoxyphenyl groups. One common synthetic route involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions. This step often requires a catalyst such as p-toluenesulfonic acid.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through the reaction of an epoxide with a suitable nucleophile, such as an alcohol or amine, under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dioxolane ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyethyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Alpha-(2-Hydroxyethyl)-N-((4-methoxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide can be compared with other similar compounds, such as:
Alpha-(2-Hydroxyethyl)-N-((4-hydroxyphenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.
Alpha-(2-Hydroxyethyl)-N-((4-chlorophenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide: Similar structure but with a chloro group, which may enhance its reactivity in substitution reactions.
Alpha-(2-Hydroxyethyl)-N-((4-nitrophenyl)methyl)-2-methyl-1,3-dioxolane-2-acetamide: Similar structure but with a nitro group, which may impart different electronic properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
128746-85-0 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1,3-dioxolan-2-yl)butanamide |
InChI |
InChI=1S/C16H23NO5/c1-16(21-9-10-22-16)14(7-8-18)15(19)17-11-12-3-5-13(20-2)6-4-12/h3-6,14,18H,7-11H2,1-2H3,(H,17,19) |
InChI Key |
MFARLJMLVPHCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C(CCO)C(=O)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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